methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carboxylate ester. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonylation of a pyrrole derivative. One common method includes the reaction of 5-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-5-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonyl chloride derivatives, such as:
Methyl 4-(chlorosulfonyl)benzoate: Similar in reactivity but differs in the aromatic ring structure.
4-Toluenesulfonyl Chloride: Commonly used in organic synthesis, but lacks the pyrrole ring and carboxylate ester functionalities.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group, used in various chemical transformations.
The uniqueness of this compound lies in its combination of the pyrrole ring, chlorosulfonyl group, and carboxylate ester, which provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
1369235-90-4 |
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Molecular Formula |
C7H8ClNO4S |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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